molecular formula C20H15FN8O2 B10929047 N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929047
M. Wt: 418.4 g/mol
InChI Key: VNSMNDOCYUYDQW-UHFFFAOYSA-N
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Description

N~4~-[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures, including triazole, pyrazole, and isoxazole rings

Preparation Methods

The synthesis of N4-[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings are known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Properties

Molecular Formula

C20H15FN8O2

Molecular Weight

418.4 g/mol

IUPAC Name

N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15FN8O2/c1-11-18-14(6-16(26-20(18)31-27-11)12-7-23-28(2)8-12)19(30)25-13-3-4-17(15(21)5-13)29-10-22-9-24-29/h3-10H,1-2H3,(H,25,30)

InChI Key

VNSMNDOCYUYDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)F

Origin of Product

United States

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